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Compound of Interest

Compound Name: (1-Methylbutyl)cyclopentane

Cat. No.: B1204097

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methylbutyl)cyclopentane, a
saturated hydrocarbon of interest in various fields of chemical research. This document details
its chemical identifiers, physicochemical properties, proposed synthesis routes, and analytical
methodologies. The information is curated for researchers, scientists, and professionals in drug
development who may encounter or utilize this compound in their work. All quantitative data is
presented in structured tables for clarity and ease of comparison. Detailed experimental
protocols for its synthesis and analysis are provided, along with visual representations of the
workflows.

Chemical Identity and Identifiers

(1-Methylbutyl)cyclopentane, also known as sec-amylcyclopentane, is a cycloalkane with the
chemical formula CioHz0.[1] Its structure consists of a cyclopentane ring substituted with a 1-
methylbutyl group.
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Identifier Value Reference
CAS Number 4737-43-3 [2]
IUPAC Name (1-Methylbutyl)cyclopentane [1]

Pentane, 2-cyclopentyl-; sec-
Synonyms [2]
Amylcyclopentane

Molecular Formula CioH20 [1]

Molecular Weight 140.27 g/mol [1]

InChl=1S/C10H20/c1-3-6-

InChl 9(2)10-7-4-5-8-10/h9-10H,3- [1]
8H2,1-2H3
ZXIYMCGSSPHRBV-

InChlKey [1]

UHFFFAOYSA-N

SMILES cccc(c)ciceccel [1]

Physicochemical Properties

The physical and chemical properties of (1-Methylbutyl)cyclopentane are summarized in the
table below. These properties are crucial for its handling, purification, and application in various
chemical processes.
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Property Value Unit Reference
Boiling Point 174-176 °C [3]
Density 0.8116 (at 19 °C) glcm3 [3]

Kovats Retention
Index (non-polar 1014, 1019, 1024 [1]

column)

Calculated LogP
(Octanol-Water 4.8 [1]

Partition Coefficient)

Calculated Molar

o 48.34 cm3 [1]
Refractivity
Calculated
o 19.16 As [1]
Polarizability

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of (1-Methylbutyl)cyclopentane is
not readily available in the published literature. However, a plausible synthetic route can be
proposed based on established organometallic reactions, such as the Grignard reaction.[4]
This proposed method involves the reaction of a cyclopentyl Grignard reagent with 2-
pentanone, followed by dehydration and hydrogenation of the resulting alkene.

Proposed Synthetic Workflow
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Step 1: Grignard Reagent Formation
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Caption: Proposed synthetic workflow for (1-Methylbutyl)cyclopentane.
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Detailed Experimental Protocol (Proposed)

Materials:

e Cyclopentyl bromide

e Magnesium turnings

e Anhydrous diethyl ether

e 2-Pentanone

» Concentrated sulfuric acid

e Hydrogen gas

e 10% Palladium on carbon (Pd/C)

e Saturated aqueous ammonium chloride solution
e Anhydrous magnesium sulfate

o Standard laboratory glassware and equipment for inert atmosphere reactions.
Procedure:

o Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask
equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium
turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of
cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The
reaction should initiate spontaneously. If not, gentle warming may be required. Once the
reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains
a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes
to ensure complete formation of the Grignard reagent.

e Reaction with 2-Pentanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution
of 2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous
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stirring. After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional hour.

o Work-up and Isolation of the Alcohol: Quench the reaction by slowly adding a saturated
agueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude 1-cyclopentyl-
1-methylbutan-1-ol.

o Dehydration of the Alcohol: To the crude alcohol, add a catalytic amount of concentrated
sulfuric acid. Heat the mixture, and distill the resulting alkene product. The distillate will be a
mixture of alkene isomers.

o Hydrogenation of the Alkene Mixture: Dissolve the collected alkene mixture in ethanol in a
hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Subject the mixture to a
hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until
the uptake of hydrogen ceases.

 Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst.
Remove the solvent under reduced pressure. The resulting crude product can be purified by
fractional distillation to yield pure (1-Methylbutyl)cyclopentane.

Analytical Methods

The identity and purity of (1-Methylbutyl)cyclopentane can be determined using standard
analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile organic
compounds. For (1-Methylbutyl)cyclopentane, a non-polar capillary column is suitable for
separation.

Instrumentation:

o Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).
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e Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 pm film thickness) or equivalent non-
polar column.[5]

GC Conditions:

Injector Temperature: 250 °C

Injection Mode: Split (e.g., 50:1 split ratio)

Injection Volume: 1 pL

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 250 °C.[5]

o Final hold: 5 minutes at 250 °C.

MS Conditions:

lonization Mode: Electron lonization (El) at 70 eV.[5]

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-300
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Caption: Workflow for the GC-MS analysis of (1-Methylbutyl)cyclopentane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of organic
molecules. The expected chemical shifts for (1-Methylbutyl)cyclopentane can be predicted
based on its structure.

Expected 'H NMR Spectral Features: The *H NMR spectrum will be complex due to the
presence of multiple, diastereotopic protons. The signals for the cyclopentyl and methylbutyl
protons will likely overlap in the aliphatic region (approximately 0.8-2.0 ppm). The methyl
groups will appear as triplets and doublets, while the methylene and methine protons will show
more complex splitting patterns.

Expected 3C NMR Spectral Features: The 3C NMR spectrum will show distinct signals for
each unique carbon atom in the molecule. The chemical shifts will be in the typical alkane
region (approximately 10-50 ppm).

Typical NMR Experimental Protocol: A sample of (1-Methylbutyl)cyclopentane would be
dissolved in a deuterated solvent, such as chloroform-d (CDCIs), containing a small amount of
tetramethylsilane (TMS) as an internal standard.[6] The spectra would be acquired on a
standard NMR spectrometer (e.g., 300 or 500 MHz).

Conclusion

This technical guide provides essential information on (1-Methylbutyl)cyclopentane for the
scientific community. The compilation of its identifiers, physicochemical properties, a proposed
synthetic route, and detailed analytical protocols serves as a valuable resource for researchers.
While a specific published synthesis protocol remains to be identified, the proposed Grignard-
based synthesis offers a viable and well-established chemical approach. The provided
analytical methods are robust and suitable for the characterization and quantification of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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